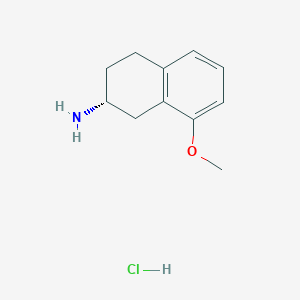
(R)-(+)-8-methoxy-2-aminotetraline hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-8-methoxy-2-aminotetraline hydrochloride is a chiral compound that belongs to the class of aminotetralines. It is known for its potential applications in medicinal chemistry, particularly as a ligand for various receptors in the central nervous system. The compound’s unique structure, featuring a methoxy group and an amino group on a tetraline backbone, contributes to its distinct pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-8-methoxy-2-aminotetraline hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetraline Backbone: The initial step involves the cyclization of a suitable precursor to form the tetraline structure.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Resolution of Enantiomers: The chiral resolution of the racemic mixture is performed using chiral chromatography or crystallization techniques to obtain the desired ®-enantiomer.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-(+)-8-methoxy-2-aminotetraline hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-8-methoxy-2-aminotetraline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amino groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxylamines or other reduced derivatives.
Substitution: Formation of various substituted tetraline derivatives.
Applications De Recherche Scientifique
®-(+)-8-methoxy-2-aminotetraline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a ligand for studying receptor-ligand interactions in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-(+)-8-methoxy-2-aminotetraline hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-8-methoxy-2-aminotetraline hydrochloride: The enantiomer of the compound with different pharmacological properties.
8-methoxy-2-aminotetraline: The non-chiral version of the compound.
2-aminotetraline: A simpler analog without the methoxy group.
Uniqueness
®-(+)-8-methoxy-2-aminotetraline hydrochloride is unique due to its chiral nature and the presence of both methoxy and amino groups on the tetraline backbone. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H/t9-;/m1./s1 |
Clé InChI |
GDFOHXLSNDZEHH-SBSPUUFOSA-N |
SMILES isomérique |
COC1=CC=CC2=C1C[C@@H](CC2)N.Cl |
SMILES canonique |
COC1=CC=CC2=C1CC(CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
![4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13727046.png)
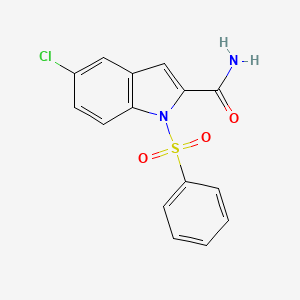
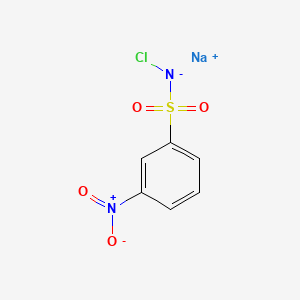
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
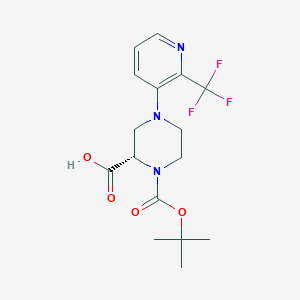

![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
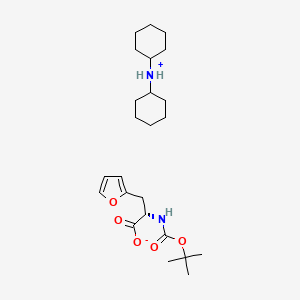
![5(4H)-Oxazolone, 4-[(2,5-difluorophenyl)methylene]-2-methyl-](/img/structure/B13727099.png)
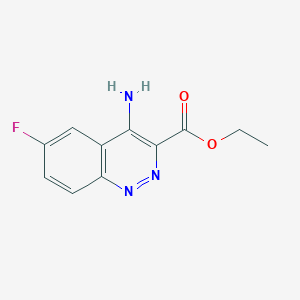
![N-[2-(2-aminoethoxy)ethyl]octadecanamide](/img/structure/B13727110.png)
